5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-4-5-10(2)13(6-9)21(18,19)17-7-12(8-17)14-15-11(3)16-20-14/h4-6,12H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGOFIAQBYSQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps. The synthetic route often begins with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the oxadiazole ring. Common reagents used in these reactions include sulfonyl chlorides, azetidine derivatives, and oxadiazole precursors. The reaction conditions may vary, but they generally involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Chemical Reactions Analysis
5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating conditions like rheumatoid arthritis and osteoarthritis .
Anticancer Properties
The oxadiazole moiety is known for its anticancer potential. Studies have shown that compounds containing this structure can induce apoptosis in cancer cells and inhibit tumor growth. For instance, similar oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma .
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This property could be beneficial in the context of neurodegenerative diseases, where oxidative damage plays a critical role .
Antidiabetic Effects
Certain derivatives of oxadiazoles have shown promise in lowering blood glucose levels in diabetic models. The compound's ability to modulate metabolic pathways may provide a basis for developing new antidiabetic agents .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of various oxadiazole derivatives, including the compound . Results indicated significant inhibition of inflammatory markers in vitro and in vivo models, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer efficacy of oxadiazole derivatives, compounds were tested against glioblastoma cell lines. The results showed that specific derivatives induced apoptosis and reduced cell viability significantly compared to controls .
Mechanism of Action
The mechanism of action of 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Azetidinone Derivatives (e.g., Compounds 5a1–6,5b1–6)
Structural Similarities :
Key Differences :
- Heterocyclic Core: The target compound uses a 1,2,4-oxadiazole ring, whereas derivatives feature 2-oxoazetidin-1-yl aminoacetyl sulfonamides.
- Synthesis Pathways : employs sulfonamide precursors (e.g., sulfadiazine) and chloroacetyl chloride for cyclization, while the target compound’s synthesis likely requires oxadiazole ring formation prior to azetidine functionalization .
5-Substituted-1,3,4-Oxadiazole Derivatives
Structural Similarities :
- Oxadiazole Motif: Both classes include oxadiazole rings, known for metabolic resistance and π-stacking interactions.
Key Differences :
- Ring Isomerism : The target compound is a 1,2,4-oxadiazole, whereas derivatives are 1,3,4-oxadiazoles. This positional isomerism affects dipole moments and bioavailability.
- Substituents : compounds feature sulfanyl acetamide groups, while the target compound has a methyl group and a benzenesulfonyl-azetidine chain. These differences influence lipophilicity (LogP) and target selectivity .
1,2,5-Oxadiazine Derivatives
Structural Similarities :
- Nitrogen-Rich Heterocycles : Both classes incorporate multiple nitrogen atoms, enhancing hydrogen-bonding capabilities.
Key Differences :
- Ring Size and Saturation : The target compound’s 1,2,4-oxadiazole is a five-membered ring, while ’s 1,2,5-oxadiazine is a six-membered ring. Larger rings increase conformational flexibility but reduce metabolic stability.
- Synthesis : uses carbazole-derived hydrazones, yielding bulkier structures compared to the azetidine-sulfonyl-oxadiazole hybrid in the target compound .
Physicochemical Properties :
Azetidine-Containing Anticancer Agents (e.g., Patent EP 2022)
Structural Similarities :
- Azetidine Functionalization : Both compounds utilize azetidine as a key scaffold, often favored in drug design for its balance of rigidity and bioavailability.
Key Differences :
- Substituents : The patented compound includes fluoropropyl and difluorophenyl groups, enhancing metabolic stability and target binding. In contrast, the target compound’s dimethylbenzenesulfonyl group may prioritize hydrophobic interactions.
- Therapeutic Scope : The patent compound targets cancer via kinase inhibition, while the target compound’s activity remains uncharacterized but could align with anti-inflammatory or antimicrobial applications .
Biological Activity
5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is known for its biological activity, particularly in the context of antimicrobial and antiviral properties. The presence of the sulfonyl group and the azetidine moiety contributes to its unique interactions with biological targets.
Molecular Formula : C₁₅H₁₈N₄O₂S
Molecular Weight : 318.39 g/mol
CAS Number : Not specified in the sources reviewed.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis and evaluation of various oxadiazole compounds against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial activity, with some derivatives showing IC50 values as low as 2.14 µM against urease, indicating potential for broader antibacterial applications .
Antiviral Activity
Oxadiazoles have also been investigated for their antiviral properties. A study focused on the anti-hepatitis B virus (HBV) activities of oxadiazole derivatives revealed that certain compounds could inhibit viral antigen expression effectively. For instance, a related compound displayed an EC50 value of 1.63 µM against HBV, suggesting that similar structures may confer antiviral efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, a series of benzoxazole-oxadiazole derivatives were tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most active compounds showed IC50 values significantly lower than standard inhibitors like Donepezil, indicating strong potential for cognitive enhancement therapies .
The mechanism underlying the biological activity of this compound likely involves its interaction with specific enzymes and receptors. The sulfonyl group can form hydrogen bonds and other interactions with amino acids in target proteins, modulating their activity. Additionally, the oxadiazole ring's ability to engage in π-π stacking interactions enhances its binding affinity to various biological molecules .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
